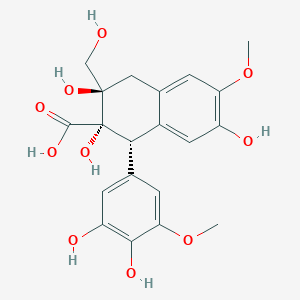
Plicatic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plicatic acid is a natural product found in the wood of western red cedar trees (Thuja plicata). It is a type of organic compound known as a quinone methide, which has been found to have both beneficial and harmful effects. In
Applications De Recherche Scientifique
Immunogenicity and Allergenicity Studies
Plicatic acid (PA) has been a focal point in studies exploring its immunogenic and allergenic properties. A notable example is a rabbit model developed to study the immunogenicity and allergenicity of PA, primarily found in western red cedar and known for causing occupational asthma. This study successfully raised specific anti-PA IgE and IgG antibodies in rabbits, depending on the immunization method. The sensitized rabbits displayed increased respiratory frequency and pulmonary resistance upon antigenic challenge with PA-protein conjugates, demonstrating its potential in advancing our understanding of occupational asthma induced by small molecular weight chemical compounds (Chan et al., 1987).
Complement Activation and Inflammatory Response
Research has also explored PA's ability to activate complement and generate chemotactic activity from human serum, shedding light on its potential role in inducing inflammatory responses in airways. This study highlighted that PA could activate complement via the classical pathway and suggested that this activation could contribute to the prevalence of industrial chronic bronchitis in subjects exposed to PA (Chan-yeung et al., 1980).
Chemical Characterization and Degradation Studies
Another line of research has focused on the chemical characterization of plicatic acid. Studies have described the preparation and analysis of crystalline derivatives of plicatic acid, providing insights into its molecular structure and potential degradation pathways. These findings have implications for understanding the environmental and biological impacts of plicatic acid (Gardner et al., 1960; Gardner et al., 1966).
Propriétés
Numéro CAS |
16462-65-0 |
|---|---|
Nom du produit |
Plicatic acid |
Formule moléculaire |
C20H22O10 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
(1S,2S,3R)-1-(3,4-dihydroxy-5-methoxyphenyl)-2,3,7-trihydroxy-3-(hydroxymethyl)-6-methoxy-1,4-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H22O10/c1-29-14-5-10-7-19(27,8-21)20(28,18(25)26)16(11(10)6-12(14)22)9-3-13(23)17(24)15(4-9)30-2/h3-6,16,21-24,27-28H,7-8H2,1-2H3,(H,25,26)/t16-,19+,20+/m0/s1 |
Clé InChI |
PGFBYAIGHPJFFJ-PWIZWCRZSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)O)[C@H]2C3=CC(=C(C=C3C[C@]([C@@]2(C(=O)O)O)(CO)O)OC)O |
SMILES |
COC1=CC(=CC(=C1O)O)C2C3=CC(=C(C=C3CC(C2(C(=O)O)O)(CO)O)OC)O |
SMILES canonique |
COC1=CC(=CC(=C1O)O)C2C3=CC(=C(C=C3CC(C2(C(=O)O)O)(CO)O)OC)O |
Synonymes |
plicatic acid plicatic acid, potassium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



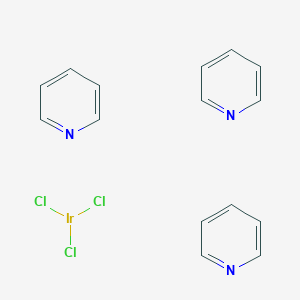

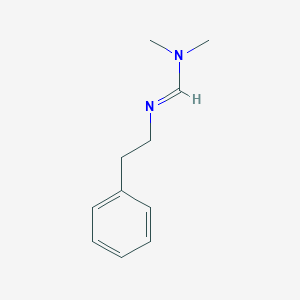
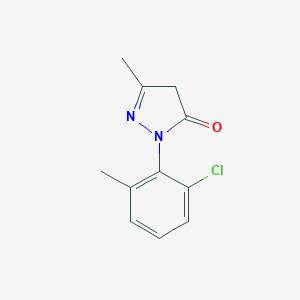
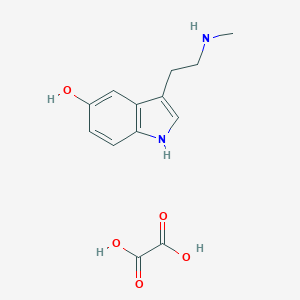
![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)
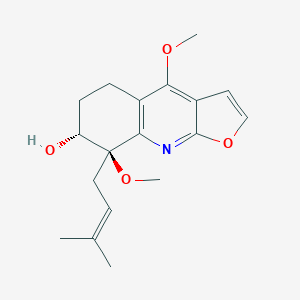
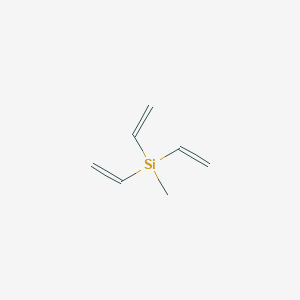
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
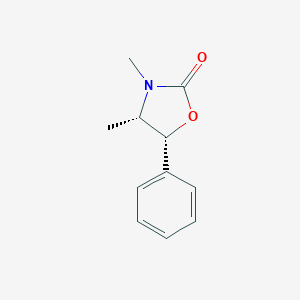
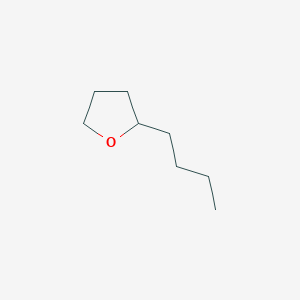
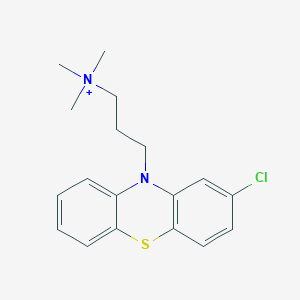
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)